molecular formula C14H7ClF3N3O2 B5647865 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-12-6

5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B5647865
CAS No.: 312922-12-6
M. Wt: 341.67 g/mol
InChI Key: PHWXMWUQBLSUBM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 5 and 7 with a 4-chlorophenyl group and a trifluoromethyl (CF₃) group, respectively.

Synthesis Pathway
The compound is likely synthesized via hydrolysis of its methyl ester precursor (e.g., methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate), analogous to the preparation of compound 39 (5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) through lithium hydroxide-mediated ester hydrolysis .

The carboxylic acid group may enhance binding to target proteins via hydrogen bonding or ionic interactions, making it a candidate for further pharmacological optimization .

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXMWUQBLSUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133113
Record name 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-12-6
Record name 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₆ClF₃N₃O₂
  • Molecular Weight : 360.12 g/mol
  • CAS Number : 522600-26-6

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties. The presence of the 4-chlorophenyl and trifluoromethyl groups significantly influences its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, in vitro assays demonstrated that compounds related to this structure exhibit cytotoxicity against various cancer cell lines:

Cell Line GI% (Growth Inhibition) Reference
DLD-1 (Colorectal)68 - 104%
HeLa (Cervical)Not specified
SUIT-2 (Pancreatic)42 - 60%
K562 (Leukemia)Not specified
HepG2 (Liver)Not specified

In these studies, the compound exhibited significant growth inhibition, particularly in pancreatic cancer cells.

2. Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

Compound IC₅₀ (μmol) Standard Drug
This compound0.04 ± 0.02Celecoxib (0.04 ± 0.01)

This suggests that the compound could serve as a potential anti-inflammatory agent, comparable to existing medications.

3. Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been shown to inhibit various kinases and enzymes relevant in cancer therapy:

  • EGFR Kinase Inhibition : Exhibited significant inhibitory effects on mutant forms of EGFR with IC₅₀ values around 8.43 nM.
  • Histone Deacetylases (HDACs) : Displayed IC₅₀ values ranging from 22.73 nM to over 3100 nM against different HDAC isoenzymes, indicating a potential role in epigenetic regulation of cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their anticancer activities against multiple cell lines, confirming their efficacy through WST-8 assays.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazolo[1,5-a]pyrimidine core influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances anticancer activity .

Scientific Research Applications

Biological Applications

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis through the activation of caspases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

  • Case Study : In vivo studies demonstrated that administration of this compound significantly reduced markers of inflammation in animal models .

Antiviral Properties

Recent investigations have highlighted the potential antiviral effects of pyrazolo[1,5-a]pyrimidines against viral infections.

  • Case Study : Laboratory tests indicated that the compound effectively inhibited viral replication in cell cultures infected with influenza virus .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Notably, modifications to the trifluoromethyl group or the chlorophenyl moiety can enhance its biological activity and selectivity.

DerivativeActivityReference
Compound AAnticancer
Compound BAnti-inflammatory
Compound CAntiviral

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 serves as a key site for derivatization:

Acylation to Carbonyl Chloride

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride intermediate. This is a critical step for subsequent nucleophilic substitutions .
Example :

text
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid + SOCl₂ → 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

This intermediate is highly reactive toward amines, enabling amide bond formation.

Amide Formation

The acyl chloride reacts with amines under mild conditions. For instance:

text
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride + 3-Methanesulfonyl-phenylamine → this compound (3-methanesulfonyl-phenyl)-amide (Yield: 93%, Conditions: Pyridine, acetonitrile, RT)[5]
Reaction ComponentDetails
Amine3-Methanesulfonyl-phenylamine
SolventAcetonitrile
CatalystPyridine
TemperatureRoom temperature
Yield93%

Core Pyrazolo[1,5-a]pyrimidine Modifications

The heterocyclic core participates in cyclization and regioselective functionalization:

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency in forming pyrazolo[1,5-a]pyrimidine derivatives. For example, cyclocondensation with cinnamoyl derivatives under microwave conditions (120°C, 20 minutes) yields 7-aminopyrazolo[1,5-a]pyrimidines with high regioselectivity . While not directly tested on this compound, analogous methods apply due to structural similarities.

Regioselective Substitutions

The 4-chlorophenyl group at position 5 and trifluoromethyl group at position 7 influence regiochemistry:

  • Electron-withdrawing trifluoromethyl directs electrophilic attacks to electron-rich regions of the core.

  • Chlorophenyl enhances hydrophobic interactions but is less reactive under standard conditions .

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but can participate in:

  • Nucleophilic Aromatic Substitution (NAS) : Under strong basic conditions (e.g., K₂CO₃, DMF), though limited by its electron-withdrawing nature.

  • Radical Reactions : With initiators like AIBN, enabling coupling with alkyl halides .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationReactivity Profile
5-Cyclopropyl substitution (e.g.,)Enhanced steric hindrance reduces nucleophilic substitution rates at position 5.
3-Methoxy vs. 4-ChlorophenylMethoxy groups increase electron density, favoring electrophilic substitution.

Synthetic Challenges and Solutions

  • Purification : Chromatography and crystallization are critical due to polar byproducts .

  • Scale-Up : Continuous flow reactors improve yield and reproducibility for acyl chloride intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Group Molecular Weight (g/mol) LogP* Notable Biological Activity Source
Target Compound 5-(4-ClPh), 7-CF₃ Carboxylic acid (C2) ~349.7† ~2.8‡ Anticancer (predicted)
5-(4-Fluorophenyl)-7-(CF₃)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(4-FPh), 7-CF₃ Carboxylic acid (C2) 375.23 N/A N/A
5-(Furan-2-yl)-7-(CF₃)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(Furan), 7-CF₃ Carboxylic acid (C2) 297.19 N/A N/A
5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo...-acid 5-(Benzimidazole), 7-Morpholine Carboxylic acid (C2) 425.37 ~3.1 PI3Kδ inhibition (IC₅₀ = 29.8 nM)
Methyl 5-(4-methylphenyl)-7-(CF₃)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-(4-MePh), 7-CF₃ Ester (C2) 335.28 3.5 Intermediate for amide derivatives

*Estimated using XLogP3 or analogous methods.
†Calculated based on analogous structures.
‡Predicted using fragment-based methods.

Key Observations

Trifluoromethyl (CF₃) at position 7 is a conserved feature across analogs, known to improve metabolic stability and electron-withdrawing effects .

Role of the Carboxylic Acid Group

  • The carboxylic acid at C2 differentiates the target compound from ester (e.g., methyl carboxylate in ) or amide derivatives (e.g., carboxamides in ). This group enhances solubility and facilitates interactions with polar residues in biological targets, such as kinases or receptors .

Synthetic Flexibility

  • Carboxylic acid derivatives serve as intermediates for generating amides (e.g., compound 39 → amides 40–57 in ), highlighting their utility in structure-activity relationship (SAR) studies.

Biological Activity Trends

  • Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃, Cl) at positions 5 and 7 exhibit potent anticancer activity. For example, triazole-linked derivatives with 4-chlorophenyl groups showed IC₅₀ values of 15.3–29.1 µM against breast cancer cells .

Research Findings and Data

Notable Trends

  • Anticancer Activity : Chlorophenyl-substituted derivatives (e.g., ) outperform fluorophenyl analogs, likely due to stronger hydrophobic interactions with target proteins.
  • Kinase Inhibition : Carboxylic acid derivatives show moderate activity compared to amides, suggesting that further functionalization (e.g., prodrug formation) may optimize bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted pyrazole or pyrimidine derivatives. For example, Liu et al. adapted methods using reflux in polar solvents (e.g., pyridine) followed by crystallization . Optimization strategies include:

  • Temperature modulation : Extended reflux durations (5–6 hours) improve yield .
  • Solvent selection : Polar aprotic solvents enhance cyclization efficiency .
  • Catalyst screening : Acidic or basic catalysts may accelerate ring closure .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, as demonstrated for analogs in and .
  • X-ray crystallography : Definitively resolves 3D structure and bond parameters (e.g., bond lengths: C–C = 0.003 Å in ) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Ethanol or dioxane are preferred for removing unreacted precursors .
  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates regioisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

  • Hybrid validation : Compare experimental NMR shifts with those of structurally similar compounds (e.g., trifluoromethyl-substituted analogs in ) .
  • Parameter adjustment : Refine computational models using experimental torsion angles (e.g., C1–C2–C3–Cl1 = −175.6° in ) .
  • X-ray validation : Resolve ambiguities by correlating crystallographic data (e.g., orthorhombic Pbca symmetry in ) with computational outputs .

Q. What strategies are used to determine the 3D structure and confirm regiochemistry?

  • Single-crystal X-ray diffraction : Measures bond angles (e.g., C8–C15–N2 = 105.50° in ) and packing interactions .
  • Electron density maps : Identify substituent positions (e.g., trifluoromethyl group orientation in ) .
  • Comparative analysis : Align crystallographic data with known pyrazolo[1,5-a]pyrimidine derivatives (e.g., ’s mean C–C bond length = 0.003 Å) .

Q. How can researchers address low yield in the final cyclization step?

  • Reaction kinetics : Monitor intermediate formation via TLC or in-situ IR .
  • Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

Q. What in vitro models are suitable for evaluating enzyme inhibition or anticancer activity?

  • Kinase inhibition assays : Test against KDR or other kinases, as pyrazolo[1,5-a]pyrimidines are known kinase inhibitors .
  • Cell viability assays : Use MTT or apoptosis markers (e.g., caspase-3) in cancer cell lines .
  • Enzymatic profiling : Compare IC₅₀ values with trifluoromethyl-containing analogs to establish structure-activity relationships (SAR) .

Q. How does the trifluoromethyl group influence solubility and bioavailability?

  • LogP analysis : Measure partition coefficients to assess lipophilicity (CF₃ groups increase LogP) .
  • Solubility testing : Use polar solvents (e.g., DMSO) and correlate with crystallographic data (e.g., hydrogen-bonding networks in ) .
  • Permeability assays : Conduct Caco-2 cell studies to evaluate intestinal absorption .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across assays?

  • Dose-response validation : Replicate assays with standardized concentrations .
  • Off-target profiling : Use proteome-wide screens to identify non-specific interactions .
  • Meta-analysis : Compare results with structurally related compounds (e.g., ’s antitrypanosomal activity vs. kinase inhibition in ) .

Q. What steps mitigate discrepancies between spectroscopic and crystallographic data?

  • Dynamic vs. static analysis : NMR captures solution-state conformations, while X-ray reflects solid-state packing. Use both to model flexibility .
  • Torsional angle alignment : Compare experimental angles (e.g., C16–C17–C12 = 121.2° in ) with computational predictions .

Methodological Resources

  • Synthetic protocols : and .
  • Crystallography guidelines : and .
  • Biological assay design : .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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